molecular formula C20H21ClP+ B12817397 Ethyl(triphenyl)phosphanium;hydrochloride

Ethyl(triphenyl)phosphanium;hydrochloride

Cat. No.: B12817397
M. Wt: 327.8 g/mol
InChI Key: NJXBVBPTDHBAID-UHFFFAOYSA-N
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Description

Ethyltriphenylphosphonium chloride: is an organic compound with the chemical formula C20H20ClP . It is a white to almost white crystalline powder that is soluble in methanol. This compound is commonly used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to phosphorus ylides.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Reaction of Triphenylphosphine with Ethyl Chloride:

      Reactants: Triphenylphosphine and ethyl chloride.

      Conditions: The reaction is typically carried out in an inert atmosphere to prevent oxidation. The mixture is heated under reflux to facilitate the reaction.

      Product: Triphenylethylphosphonium chloride.

  • Reaction of Triphenylethylphosphonium Chloride with a Base:

      Reactants: Triphenylethylphosphonium chloride and a strong base (e.g., sodium hydroxide).

      Conditions: The reaction is conducted in a suitable solvent such as methanol or ethanol.

      Product: Ethyltriphenylphosphonium chloride.

Industrial Production Methods: The industrial production of ethyltriphenylphosphonium chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

      Reagents: Common reagents include alkyl halides and aryl halides.

      Conditions: These reactions typically occur in polar solvents under mild heating.

      Products: Substituted phosphonium salts.

  • Oxidation Reactions:

      Reagents: Oxidizing agents such as hydrogen peroxide or peracids.

      Conditions: The reactions are carried out in aqueous or organic solvents.

      Products: Phosphine oxides.

  • Reduction Reactions:

      Reagents: Reducing agents such as lithium aluminum hydride.

      Conditions: The reactions are conducted under an inert atmosphere to prevent oxidation.

      Products: Reduced phosphonium compounds.

Major Products: The major products formed from these reactions include various substituted phosphonium salts, phosphine oxides, and reduced phosphonium compounds.

Scientific Research Applications

Chemistry:

    Wittig Reaction: Ethyltriphenylphosphonium chloride is used to generate phosphorus ylides, which are key intermediates in the Wittig reaction for the synthesis of alkenes.

    Catalysis: It serves as a catalyst in various organic transformations.

Biology and Medicine:

Industry:

    Polymer Modification: It is used in the modification of polymers to enhance their properties.

    Dye Synthesis: It is employed in the synthesis of dyes and pigments.

Mechanism of Action

Mechanism: Ethyltriphenylphosphonium chloride exerts its effects primarily through the formation of phosphorus ylides. In the Wittig reaction, the ylide reacts with aldehydes or ketones to form alkenes.

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Triphenylphosphine: A precursor to ethyltriphenylphosphonium chloride, used in similar reactions.

    Methyltriphenylphosphonium Chloride: Another phosphonium salt with similar applications but different alkyl group.

    Butyltriphenylphosphonium Chloride: Similar in structure but with a butyl group instead of an ethyl group.

Uniqueness: Ethyltriphenylphosphonium chloride is unique due to its specific alkyl group, which influences its reactivity and the types of reactions it can undergo. Its ability to form stable ylides makes it particularly valuable in the Wittig reaction for the synthesis of alkenes.

Properties

Molecular Formula

C20H21ClP+

Molecular Weight

327.8 g/mol

IUPAC Name

ethyl(triphenyl)phosphanium;hydrochloride

InChI

InChI=1S/C20H20P.ClH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;

InChI Key

NJXBVBPTDHBAID-UHFFFAOYSA-N

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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